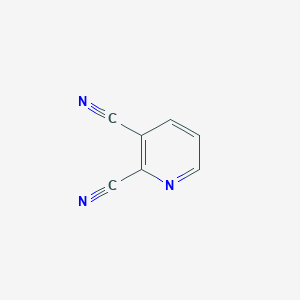

Pyridine-2,3-dicarbonitrile

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic Chemistry

The pyridine ring, a six-membered heteroaromatic system containing one nitrogen atom, is a cornerstone of modern organic chemistry. nih.govwikipedia.org Its prevalence stems from its versatile reactivity and its presence in a vast array of natural products and synthetic compounds with significant biological activity. nih.govnih.gov

Pyridine is structurally analogous to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.org This substitution creates a dipole moment and alters the electron distribution within the aromatic ring, making it electron-deficient. wikipedia.org This inherent electronic nature dictates its reactivity, rendering it susceptible to nucleophilic attack, particularly at the 2 and 4-positions, while electrophilic substitution is generally less favorable and occurs at the 3-position under harsh conditions. nih.govwikipedia.org The nitrogen atom's lone pair of electrons is not part of the aromatic π-system, which allows pyridine to act as a base and a ligand for metal ions. wikipedia.orgmsu.edu

The pyridine scaffold's reactivity allows for the straightforward introduction of a wide variety of functional groups, leading to a vast library of derivatives. nih.govbohrium.com This adaptability is crucial for fine-tuning the chemical and physical properties of molecules for specific applications. nih.gov Methods for synthesizing pyridine derivatives are numerous and include multicomponent reactions (MCRs), which are favored for their efficiency and ability to generate molecular diversity. bohrium.com The ability to easily modify the pyridine core makes it a "privileged scaffold" in chemical synthesis. researchgate.netresearchgate.net

In medicinal chemistry, the pyridine ring is considered a vital pharmacophore, a molecular feature responsible for a drug's biological activity. nih.govrsc.org Its presence in a molecule can enhance properties such as metabolic stability, permeability, potency, and binding to biological targets. nih.govrsc.org The nitrogen atom's ability to form hydrogen bonds is a key factor in its interaction with biological receptors. nih.gov Consequently, pyridine is a core component in a wide range of FDA-approved drugs for treating various conditions, including cancer, microbial infections, and neurological disorders. researchgate.netnih.gov

Unique Structural Features and Electronic Properties of Pyridine-2,3-dicarbonitrile

This compound is a derivative of pyridine distinguished by the presence of two nitrile (-CN) groups at the 2 and 3-positions of the ring. This specific substitution pattern imparts unique electronic and steric characteristics to the molecule.

The two electron-withdrawing nitrile groups significantly influence the electronic landscape of the pyridine ring. This substitution enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. The adjacent positioning of the nitrile groups in this compound can lead to unique reactivity, such as facilitating cyclization reactions to form fused heterocyclic systems like pyrrolo[3,4-b]pyridines. osi.lv Research has shown that the dinitrile functionality can participate in reactions with various nucleophiles, leading to the formation of diverse and potentially bioactive compounds. hilarispublisher.com

The properties of pyridinedicarbonitriles vary significantly depending on the positions of the nitrile groups. For instance, Pyridine-3,5-dicarbonitrile (B74902) has been extensively studied for its applications in materials chemistry, particularly in the development of materials for organic light-emitting diodes (OLEDs) that exhibit thermally activated delayed fluorescence (TADF). beilstein-journals.orgresearchgate.net The symmetrical substitution pattern in the 3,5-isomer influences its electronic properties, making it a good electron acceptor. beilstein-journals.org

Pyridine-2,6-dicarbonitrile, with nitrile groups flanking the nitrogen atom, also serves as a versatile intermediate in organic synthesis and coordination chemistry. ontosight.aismolecule.com Its ability to chelate metal ions is a notable feature. smolecule.com The comparison of these isomers highlights how the substitution pattern dictates the molecule's geometry, electronic properties, and ultimately, its applications.

Table 1: Comparison of Isomeric Pyridinedicarbonitriles

| Property | This compound | Pyridine-2,6-dicarbonitrile | Pyridine-3,5-dicarbonitrile |

| Molecular Formula | C₇H₃N₃ | C₇H₃N₃ | C₇H₃N₃ |

| Molecular Weight | 129.12 g/mol | 129.12 g/mol ontosight.ai | 129.12 g/mol nih.gov |

| Melting Point | 79°C | 123-127 °C sigmaaldrich.com | Not readily available |

| Key Features | Asymmetric substitution, precursor for fused heterocycles. osi.lv | Symmetrical substitution, chelating agent. smolecule.com | Symmetrical substitution, electron acceptor in TADF materials. beilstein-journals.org |

| Primary Research Focus | Synthesis of novel heterocyclic compounds. osi.lvhilarispublisher.com | Coordination chemistry, materials science. smolecule.com | Organic electronics, OLEDs. beilstein-journals.orgresearchgate.net |

Broad Research Scope and Interdisciplinary Relevance

The distinct arrangement of its functional groups allows this compound to be a precursor in a variety of chemical transformations, leading to its application in materials science, pharmaceuticals, and catalysis.

In materials science, this compound is explored for its valuable electronic and optical properties. The compound's structure is conducive to creating materials with efficient intramolecular charge transfer (ICT), a critical process for optoelectronic applications. Its derivatives are investigated as components in advanced functional materials.

One of the primary areas of application is in the development of Organic Light-Emitting Diodes (OLEDs). The pyridine-dicarbonitrile core is instrumental in designing emitters that exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electricity to light. beilstein-journals.org Furthermore, this compound serves as a precursor for synthesizing specialized dyes, such as azaphthalocyanines, which have applications in electrochromic devices and nonlinear optics.

Table 1: Applications of this compound in Materials Science

| Application Area | Function of this compound | Relevant Properties |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Core structure for TADF emitters | Efficient intramolecular charge transfer (ICT), Photoluminescence |

| Functional Dyes | Precursor for Azaphthalocyanine dyes | Suitability for nonlinear optics and electrochromic devices |

While the broader class of pyridine-dicarbonitriles is heavily researched, with isomers like pyridine-3,5-dicarbonitrile showing promise in TADF materials with high quantum efficiencies, the unique reactivity of the 2,3-isomer allows for the creation of specific fused heterocyclic systems. beilstein-journals.orgacs.org

The this compound scaffold is of significant interest in the pharmaceutical sciences due to the diverse biological activities exhibited by its derivatives. The adjacent nitrile groups provide a unique reactive site for cyclization reactions, enabling the synthesis of fused heterocyclic compounds such as pyrrolo[3,4-b]pyridines, which are explored for their therapeutic potential.

Research has highlighted the potent anticancer activity of various pyridine derivatives. rsc.org Specific derivatives synthesized from pyridine-dicarbonitrile precursors have demonstrated significant cytotoxicity against a range of cancer cell lines. rsc.org For instance, studies have shown that aryl-substituted pyridine derivatives can be potent inhibitors of cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy. These compounds have shown promising results against prostate and cervical cancer cell lines. Further research has led to the development of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives with anti-cancer properties against glioblastoma, liver, breast, and lung cancers. rsc.org Another study identified cyanopyridone derivatives with the potential for dual inhibition of VEGFR-2 and HER-2, two key receptors in tumor growth and progression. mdpi.com

Table 2: Investigated Anticancer Activity of Pyridine-dicarbonitrile Derivatives

| Derivative Class | Cancer Cell Lines / Target | Research Finding | Reference |

|---|---|---|---|

| Aryl-substituted pyridines | Prostate and cervical cancer | Inhibition of Cyclin-Dependent Kinase 2 (CDK2) | |

| 6-Amino-2-pyridone-3,5-dicarbonitriles | Glioblastoma, liver, breast, lung | Potent anti-cancer activity observed in a library of 16 derivatives. | rsc.org |

| Non-fused cyanopyridones | Breast adenocarcinoma (MCF-7), Hepatic adenocarcinoma (HepG2) | Showed remarkable cytotoxic activity, with some derivatives having IC₅₀ values as low as 1.39 ± 0.08 µM against MCF-7 cells. | mdpi.com |

| Pyrano[2,3-b]pyridine derivatives | Not specified | Synthesis of derivatives based on a nicotinonitrile scaffold known for various biological activities, including anticancer effects. | longdom.org |

Catalysis is central to the synthesis of this compound and its derivatives. Research focuses on developing efficient, and often environmentally benign, catalytic methods for producing these valuable compounds. One-pot, multicomponent reactions are frequently employed, allowing for the construction of complex pyridine structures from simple starting materials in a single step. rsc.orgkoreascience.kr

Various catalytic systems have been explored, including the use of magnetically recoverable nanocatalysts. rsc.org For example, nano-Fe₃O₄ has been utilized as a catalyst in the three-component reaction of acetophenone (B1666503) derivatives, methyl arenes, and ammonium (B1175870) acetate (B1210297) to synthesize tri-arylpyridines. rsc.org Other magnetically separable catalysts, such as those based on Fe₃O₄@SiO₂ composites, have been used to synthesize pyrano[2,3-b]pyridine derivatives. rsc.org The use of natural product-based catalysts like betaine (B1666868) and guanidine (B92328) carbonate represents a non-hazardous approach to synthesizing bioactive 6-amino-2-pyridone-3,5-dicarbonitriles. rsc.org

Table 3: Catalytic Systems for the Synthesis of Pyridine Dicarbonitrile Derivatives

| Catalyst | Type of Reaction | Derivative Synthesized | Reference |

|---|---|---|---|

| Fe₃O₄@SiO₂-acac-2ATP-Cu(II) MNPs | Three-component reaction | 4H-pyrano[2,3-b]pyridine-3,6-dicarbonitriles | rsc.org |

| Betaine and Guanidine Carbonate | One-pot, two-step synthesis | 6-amino-2-pyridone-3,5-dicarbonitriles | rsc.org |

| IRMOF-3/GO/CuFe₂O₄ | Multicomponent synthesis | 2-amino-4-aryl-6-substituted-pyridine-3,5-dicarbonitriles | nih.gov |

| Sodium Silicate | Multicomponent reaction | Pyridine dicarbonitriles | koreascience.kr |

| High Surface Area MgO | Three-component reaction | Thieno[2,3-b]pyridines | scielo.br |

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3/c8-4-6-2-1-3-10-7(6)5-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFGOVUYCKZOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169060 | |

| Record name | 2,3-Dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17132-78-4 | |

| Record name | 2,3-Dicyanopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017132784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,3-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes for Pyridine-2,3-dicarbonitrile

The synthesis of this compound, a significant heterocyclic dinitrile, is approached through various chemical strategies. These methodologies primarily involve the introduction of nitrile functional groups onto a pre-existing pyridine (B92270) ring or the construction of the pyridine ring from acyclic precursors. The established routes focus on efficiency, yield, and the availability of starting materials.

A prominent method for synthesizing pyridine dinitriles is through the nucleophilic substitution of halogen atoms on a pyridine ring with a cyanide source. google.com This approach, particularly the Rosenmund-von Braun reaction, is a classic and effective technique for converting aryl halides into the corresponding nitriles using a copper cyanide reagent. nih.govwikipedia.org Halogenated pyridines, such as 2,3-dichloropyridine, serve as key precursors in this process.

The efficiency of the cyanation reaction is highly dependent on the optimization of several key parameters, including the choice of cyanide source, solvent, and temperature. Copper(I) cyanide (CuCN) is a widely used reagent for this transformation. wikipedia.org The reaction is typically carried out in a polar aprotic solvent, which is effective at dissolving the reactants and facilitating the substitution reaction.

Detailed studies have demonstrated the conditions necessary for the cyanation of halogenated pyridines. For instance, the preparation of 2-cyano-3-chloro-5-trifluoromethylpyridine from its 2-bromo counterpart is successfully achieved by reacting it with cuprous cyanide in dimethylformamide (DMF) at a temperature of 120°C. google.com The choice of a high-boiling polar solvent like DMF is crucial for achieving the necessary reaction temperature to drive the substitution. While effective, processes utilizing stoichiometric amounts of heavy metals like copper can present challenges on an industrial scale due to the generation of toxic effluents. google.com Modern variations of this reaction aim to use catalytic amounts of copper or other transition metals like palladium or nickel to improve the environmental and economic viability of the process. nih.govwikipedia.org

| Precursor | Cyanide Source | Solvent | Temperature | Product |

|---|---|---|---|---|

| 2-bromo-3-chloro-5-trifluoromethylpyridine | Cuprous Cyanide (CuCN) | Dimethylformamide (DMF) | 120°C | 2-cyano-3-chloro-5-trifluoromethylpyridine |

The mechanism of cyanation on aryl halides can vary depending on the catalyst system employed. In palladium-catalyzed reactions, the process is generally believed to follow a standard Pd(0)/Pd(II) catalytic cycle, culminating in a reductive elimination step that forms the crucial carbon-cyanide bond. wikipedia.org

For the classic copper-mediated Rosenmund-von Braun reaction, the mechanism involves the nucleophilic attack of the cyanide ion on the pyridine ring, facilitated by the copper(I) species. The reaction is understood to be a stepwise process. nih.gov In the case of direct C-H bond cyanation, which is a more advanced approach, the reaction may proceed through an initial iodination of the heterocycle, followed by a copper-catalyzed cyanation of the iodo-intermediate. nih.gov A significant challenge in these reactions is the potential for the catalyst to be deactivated by a high concentration of cyanide ions, which can form strong complexes with the metal center. nih.gov Nickel-catalyzed cyanations offer an alternative pathway, which can proceed via a reductive C-C bond cleavage when using sources like benzyl (B1604629) cyanide. wikipedia.org

An alternative synthetic pathway to pyridine dinitriles involves the chemical modification of pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. This diacid serves as a versatile intermediate that can be derived from more readily available precursors. The subsequent conversion of the dicarboxylic acid to the dinitrile typically involves a two-step process: first, the conversion of the carboxylic acid groups to primary amides, followed by a dehydration reaction to yield the nitrile groups. However, the critical first step in this sequence is the synthesis of the pyridine-2,3-dicarboxylic acid itself.

Pyridine-2,3-dicarboxylic acid is commonly prepared through the oxidative cleavage of the benzene (B151609) ring of quinoline (B57606). google.com This process breaks down the fused benzene ring while leaving the pyridine ring intact and functionalized with carboxylic acid groups at the 2 and 3 positions. Various oxidative methods have been developed, including the use of potassium permanganate (B83412) or electrolytic oxidation. orgsyn.org

A highly effective method for the oxidation of quinoline involves the use of a chlorate (B79027) salt, such as sodium chlorate, in an aqueous acidic medium. google.comresearchgate.net The reaction's efficiency is significantly enhanced by the presence of a catalyst. Research has shown that conducting the oxidation in the presence of cupric ions can dramatically increase the isolated yield of pyridine-2,3-dicarboxylic acid. google.com

The yield without a catalyst is approximately 24-26%, whereas the addition of a cupric compound can elevate the yield to between 55% and 62%. google.com The reaction is sensitive to several parameters, including the molar ratios of the reactants, the concentration of the acid, and the reaction temperature. The theoretical molar ratio of chlorate to quinoline required for complete oxidation is 3:1. google.com Optimized conditions often involve a molar ratio of n(quinoline) : n(sodium chlorate) : n(cupric sulfate) : n(concentrated sulfuric acid) of approximately 1:3.5:1:1.5, with the reaction proceeding at around 103°C for 12 hours. researchgate.net The cupric compound is typically used in a copper/quinoline molar ratio ranging from 0.5 to 2.0. google.com

| Catalyst System | Key Parameters | Approximate Yield of Pyridine-2,3-dicarboxylic acid |

|---|---|---|

| Sodium Chlorate / Acidic Medium | Temp: ~100°C | 24-26% google.com |

| Sodium Chlorate / Cupric Ions / Acidic Medium | Temp: 98-110°C; Molar Ratio (Cu/Quinoline): 0.5-2.0 | 55-62% google.com |

Esterification of Pyridine-2,3-dicarboxylic Acid

Novel and Emerging Synthetic Strategies

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules like pyridine derivatives from simple starting materials in a single synthetic operation. bohrium.comresearchgate.net These reactions offer significant advantages over traditional multi-step syntheses by reducing reaction time, minimizing waste, and simplifying purification procedures. acs.org Polysubstituted pyridines can be prepared with high regiocontrol through the one-pot reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in an alcohol solvent under mild conditions. organic-chemistry.org Another example involves the synthesis of 1-alkyl-6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles from the reaction of N-alkyl-2-cyanoacetamides, aldehydes, and malononitrile (B47326). mdpi.com

| Reaction Components | Product Type | Key Advantages | Reference |

| Alkynone, 1,3-dicarbonyl compound, ammonium acetate | Polysubstituted pyridines | Good yield, total regiocontrol, mild conditions | organic-chemistry.org |

| Aldehydes, malononitrile, N-alkyl-2-cyanoacetamides | 1,2-dihydropyridine-3,5-dicarbonitriles | High yields (65-77%) | mdpi.com |

| Aldehydes, malononitrile, thiol | Pyridine dicarbonitriles | Good yields, one-pot procedure | ajol.info |

The efficiency and selectivity of one-pot multicomponent reactions for pyridine synthesis are often enhanced by the use of specific catalyst systems.

Nano-TiO₂: Titanium dioxide nanoparticles (nano-TiO₂) have been identified as a novel and efficient catalyst for the synthesis of pyridine dicarbonitriles. ajol.info In one approach, pyridine dicarbonitriles were synthesized in good yields through a one-pot, multi-component reaction of an aldehyde, malononitrile, and a thiol in ethanol, catalyzed by nano-TiO₂. ajol.info The use of nano-catalysts like TiO₂ is part of a growing trend in green chemistry, offering benefits such as high surface area, potential for catalyst recovery, and eco-friendliness. nih.gov The Biginelli synthesis of a pyrimidine-5-carbonitrile derivative, a related heterocyclic system, has also been successfully carried out using nano-TiO₂ as a catalyst. nih.gov

ZnCl₂: Zinc chloride (ZnCl₂) is another effective catalyst for the multicomponent synthesis of polysubstituted pyridines. jsynthchem.com A rapid, four-component protocol has been developed using ZnCl₂ to catalyze the reaction of an aromatic aldehyde, malononitrile, acetylacetone, and an aromatic amine. jsynthchem.com This method proceeds in a water/ethanol solvent mixture at 100°C, achieving high yields of 82% to 94% in relatively short reaction times (3 to 8 hours). jsynthchem.com The proposed mechanism suggests that the Lewis acidic sites on the catalyst are crucial for the reaction, which proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization/dehydration steps. jsynthchem.com ZnCl₂ can also form complexes with pyridine-containing ligands, which have been explored as catalysts for other chemical transformations. unimib.it

| Catalyst | Reaction Components | Solvent | Temperature (°C) | Yield (%) | Reference |

| Nano-TiO₂ | Aldehyde, malononitrile, thiol | Ethanol | Not specified | Good | ajol.info |

| ZnCl₂ | Aromatic aldehyde, malononitrile, acetylacetone, aromatic amine | Water/Ethanol | 100 | 82-94 | jsynthchem.com |

Condensation Reactions with Aldehydes, Malononitrile, and Amines/Thiols

The synthesis of polysubstituted pyridines, including dinitrile derivatives, can be efficiently achieved through multi-component reactions (MCRs). A common and versatile approach is the one-pot, three-component reaction involving an aromatic aldehyde, two equivalents of malononitrile, and an amine which serves as both a catalyst and a nitrogen source for the pyridine ring. jlu.edu.cnjlu.edu.cn This method is valued for its operational simplicity and the molecular diversity it can generate. jlu.edu.cn

The reaction mechanism is believed to proceed through a sequence of classical organic reactions. jlu.edu.cn It begins with an amine-catalyzed Knoevenagel condensation between the aromatic aldehyde and one molecule of malononitrile. jlu.edu.cn This is followed by a Michael addition of a second malononitrile molecule to the resulting α,β-unsaturated dinitrile. jlu.edu.cn The final step involves intramolecular cyclization and subsequent aromatization, often through oxidation, to yield the highly functionalized pyridine ring. mdpi.com The structure of the amine used can influence the final product, leading to various pyridine derivatives. jlu.edu.cn

A notable example is the synthesis of 6-Amino-1-alkyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, which are structurally related to this compound. This synthesis is achieved via a three-component reaction of aromatic aldehydes, N-alkyl-2-cyanoacetamides, and malononitrile in the presence of a base. mdpi.com

| Aldehyde Reactant | N-Alkyl-2-cyanoacetamide | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | N-Butyl-2-cyanoacetamide | 6-Amino-1-butyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile | 94% |

| 4-Chlorobenzaldehyde | N-Benzyl-2-cyanoacetamide | 6-Amino-1-benzyl-4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | 96% |

| Thiophene-2-carbaldehyde | N-Benzyl-2-cyanoacetamide | 6-Amino-1-benzyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile | 91% |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, including the synthesis of pyridine derivatives. jocpr.commdpi.com This method offers significant advantages over conventional heating, such as dramatically reduced reaction times, higher yields, and often cleaner reaction profiles. mdpi.comrsc.org The application of microwave irradiation has been successfully used in one-pot, multi-component reactions to create various substituted and annulated pyridines. eurekaselect.com

For instance, the synthesis of 2,4,6-trisubstituted pyridine-3-carbonitrile (B1148548) derivatives from chalcones and 3-aminobut-2-enenitrile is significantly faster under microwave irradiation (10-30 minutes) compared to conventional refluxing (10-16 hours). jocpr.com Similarly, novel 2,3-disubstituted imidazo[1,2-a]pyridines have been synthesized in good to very good yields with short reaction times using microwave heating. rsc.org Optimized microwave-assisted procedures have been specifically developed for the high-throughput synthesis of pyridine-3,5-dicarbonitrile (B74902) libraries. herts.ac.uk

Microwave irradiation frequently leads to a significant improvement in product yields compared to traditional synthetic protocols. mdpi.com This enhancement is attributed to the efficient energy transfer that accelerates the rate of the desired reaction, often outcompeting slower, side-product-forming pathways. In many reported syntheses of pyridine derivatives, the yields obtained under microwave conditions are notably higher than those achieved by conventional heating, even when the reaction time is drastically reduced. mdpi.comjocpr.com

| Method | Reaction Time | Yield (%) |

|---|---|---|

| Microwave Irradiation (130 °C) | 30 minutes | 90% |

| Conventional Reflux | 12 hours | 75% |

Derivatization and Functionalization Strategies

Nucleophilic Substitution Reactions of Cyano Groups

The cyano (nitrile) groups in this compound are key sites for functionalization. The carbon atom of the C≡N triple bond is electrophilic and can be attacked by nucleophiles. libretexts.org While the nitrile group is generally a poor leaving group for substitution, its displacement is possible under certain conditions, particularly when activated by the electron-deficient nature of the pyridine ring. nih.gov

In reactions involving related heterocyclic systems like 2-cyano-3-nitroimidazo[1,2-a]pyridine, the cyano group has been shown to undergo nucleophilic substitution. researchgate.net Nitrogen nucleophiles, such as alkylamines, and oxygen nucleophiles, like alkoxides, have been observed to displace the 2-cyano group in this analog. researchgate.net Such reactions provide a direct pathway to introduce new functional groups, converting the dinitrile into amides, carboxylic acids (via hydrolysis), or other derivatives, thereby expanding the synthetic utility of the parent molecule. researchgate.netchemistrysteps.com The hydrolysis of nitriles to carboxylic acids, for example, can proceed under either acidic or basic conditions, typically involving the initial formation of an amide intermediate. chemistrysteps.com

Cyclization Reactions Leading to Fused Heterocycles

The ortho positioning of the two cyano groups in this compound makes it an ideal precursor for constructing fused heterocyclic systems. ias.ac.in These reactions, where a new ring is built onto the existing pyridine framework, lead to polycyclic structures with enhanced chemical stability and distinct electronic properties. ias.ac.in The adjacent nitrile groups can react with various reagents to form five- or six-membered rings.

A common strategy involves reacting the dinitrile or a derivative with a dinucleophile. For example, a related compound, 2-chloro-3-cyanopyridine, can react with hydrazine (B178648) hydrate (B1144303) in a one-pot tandem reaction to construct a fused pyrazole (B372694) ring, yielding a pyrazolo[3,4-b]pyridine derivative. researchgate.net This type of cyclization is a powerful tool for creating complex molecules with potential applications in medicinal chemistry and material science. ias.ac.in Similarly, thieno[2,3-b]pyridine (B153569) derivatives can be used as starting materials to synthesize further fused systems like pyridothienopyrimidines through cyclization reactions. nih.gov The synthesis of these fused heterocycles is a major area of research due to their prevalence in biologically active compounds. ias.ac.in

Formation of Pyrrolo[3,4-b]pyridine Derivatives

The synthesis of the pyrrolo[3,4-b]pyridine core, a significant heterocyclic system, can be efficiently achieved starting from this compound derivatives. A notable example is the reaction of 4,6-dimethylthis compound with N-acylhydrazines. This transformation leads to the formation of N'-(7-amino-2,4-dimethyl-5H-pyrrolo[3,4-b]pyridin-5-ylidene)carbohydrazides and N'-(5-amino-2,4-dimethyl-7H-pyrrolo[3,4-b]pyridin-7-ylidene)carbohydrazides, demonstrating a direct route to this valuable scaffold. osi.lv

Reactions with N-acylhydrazines

The reaction of 4,6-dimethylthis compound with N-acylhydrazines has been studied, revealing the formation of two structural isomers. osi.lv The specific isomers produced are N'-(7-amino-2,4-dimethyl-5H-pyrrolo[3,4-b]pyridin-5-ylidene)carbohydrazides and N'-(5-amino-2,4-dimethyl-7H-pyrrolo[3,4-b]pyridin-7-ylidene)carbohydrazides. In addition to these isomeric products, disubstituted N',N''-(2,4-dimethyl-5H-pyrrolo[3,4-b]pyridine-5,7-diylidene)dicarbohydrazides can also be synthesized through this reaction. osi.lv This methodology provides a straightforward approach to a range of functionalized pyrrolo[3,4-b]pyridine derivatives.

Synthesis of Thienopyridine Derivatives

The Gewald reaction serves as a powerful tool for the synthesis of substituted 2-aminothiophenes, which can be precursors to thieno[2,3-b]pyridines. arkat-usa.org This reaction typically involves the condensation of a carbonyl compound with an activated nitrile in the presence of elemental sulfur and a base. While direct synthesis from this compound is not explicitly detailed in the provided search results, the principles of the Gewald reaction suggest its potential applicability. The dinitrile functionality of this compound could theoretically react with an active methylene (B1212753) compound and sulfur to construct the fused thiophene (B33073) ring, leading to thienopyridine derivatives.

Reactivity of Pyridine-2,3-dicarboxylic Anhydride (B1165640) with Nitrogen Nucleophiles

Pyridine-2,3-dicarboxylic anhydride is a reactive intermediate that readily undergoes reactions with various nitrogen nucleophiles, leading to a range of pyridine derivatives. The reaction outcomes are often dependent on the nature of the nucleophile and the reaction conditions. researchgate.net

Formation of Arylcarbamoylpyridinecarboxylic Acids

The reaction of pyridine-2,3-dicarboxylic anhydride with substituted anilines in acetic acid at room temperature or in toluene (B28343) under reflux conditions affords arylcarbamoylpyridinecarboxylic acids. researchgate.net This reaction proceeds through the nucleophilic attack of the aniline (B41778) on one of the carbonyl groups of the anhydride, followed by ring-opening. The specific substituents on the aniline can influence the reaction rate and yield.

Below is a table summarizing the reaction of Pyridine-2,3-dicarboxylic Anhydride with various substituted anilines to form Arylcarbamoylpyridinecarboxylic Acids.

| Aniline Substituent (X) | Reaction Conditions | Product |

| 3-COOH | Acetic Acid, Room Temp. | 3-((carboxy)carbamoyl)picolinic acid |

| 4-COOH | Acetic Acid, Room Temp. | 4-((carboxy)carbamoyl)picolinic acid |

| 4-COOC2H5 | Toluene, Reflux | 3-((ethoxycarbonyl)carbamoyl)picolinic acid |

| 2-OC2H5 | Toluene, Reflux | 3-((2-ethoxyphenyl)carbamoyl)picolinic acid |

| 4-OC2H5 | Toluene, Reflux | 3-((4-ethoxyphenyl)carbamoyl)picolinic acid |

Synthesis of Cyclic Imides and Nicotinamides

When the reaction between pyridine-2,3-dicarboxylic anhydride and substituted anilines is carried out under heating, a mixture of cyclic imides and nicotinamides is formed. researchgate.net The cyclic imides result from the intramolecular cyclization of the initially formed arylcarbamoylpyridinecarboxylic acid with the elimination of a water molecule. The formation of nicotinamides suggests a more complex reaction pathway. Furthermore, treatment of the anhydride with binucleophiles such as 1,4-phenylenediamine, benzidine, and 4,4`-diaminodiphenyl-sulfone in glacial acetic acid at room temperature or in toluene under reflux leads to the formation of pyrrolopyridine derivatives rather than carboxamide derivatives. researchgate.net

The following table outlines the products from the reaction of Pyridine-2,3-dicarboxylic Anhydride with different nitrogen nucleophiles under heating.

| Nucleophile | Reaction Conditions | Products |

| Substituted Anilines | Heating | Cyclic Imides and Nicotinamides |

| 1,4-Phenylenediamine | Glacial Acetic Acid, Room Temp. or Toluene, Reflux | Pyrrolopyridine derivatives |

| Benzidine | Glacial Acetic Acid, Room Temp. or Toluene, Reflux | Pyrrolopyridine derivatives |

| 4,4`-Diaminodiphenyl-sulfone | Glacial Acetic Acid, Room Temp. or Toluene, Reflux | Pyrrolopyridine derivatives |

Synthesis of Amino Acid Derivatives

The synthesis of amino acid derivatives from pyridine-2,3-dicarboxylic anhydride can be achieved through its reaction with amino acids or their esters. This reaction provides a pathway to novel pyridine-based amino acid conjugates. The coupling of quinolinic acid-3-methyl ester with amino acid methyl ester hydrochlorides using the dicyclohexylcarbodiimide (B1669883) (DCC) method has been shown to produce nicotinic acid methyl ester-2-carbonyl-amino acid methyl esters. While this method does not start directly from the anhydride, it demonstrates the feasibility of forming a peptide-like bond between the pyridine-2,3-dicarboxylic acid scaffold and amino acids.

Introduction of Electron-Donating/Accepting Moieties for Tunable Electronic Properties

The strategic functionalization of the this compound core with electron-donating groups (EDGs) or electron-accepting groups (EAGs) is a key methodology for precisely tuning its electronic and photophysical properties. The inherent electron-deficient nature of the pyridine ring, significantly amplified by the two powerful electron-withdrawing nitrile groups at the C2 and C3 positions, makes the scaffold an excellent electron acceptor. This characteristic is foundational for creating donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules with tailored functionalities. nih.gov

Nucleophilic Aromatic Substitution (SNAr) for Introducing Electron-Donating Groups

The primary and most effective method for introducing electron-donating moieties onto the this compound ring is through nucleophilic aromatic substitution (SNAr). wikipedia.org The pyridine nitrogen and the adjacent nitrile groups activate the ring, making it highly susceptible to attack by nucleophiles. wikipedia.org This reactivity is most pronounced at the positions ortho and para to the ring nitrogen (C2, C4, and C6 positions). stackexchange.comquora.com In the case of this compound, the C4 and C6 positions are particularly activated for substitution.

The SNAr mechanism involves the addition of a nucleophile to the electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is effectively delocalized, particularly onto the electronegative pyridine nitrogen atom when the attack occurs at the C4 or C6 positions, which stabilizes the intermediate and facilitates the reaction. stackexchange.comquora.com Subsequent elimination of a leaving group (such as a halide) restores the aromaticity of the ring, resulting in the substituted product. youtube.com

Common nucleophiles employed in these reactions include:

Amines (Primary and Secondary): Introduce amino groups, which are strong electron donors.

Alkoxides and Phenoxides: Introduce ether linkages.

Thiolates: Introduce thioether groups.

This methodology allows for the creation of molecules where an electron-rich donor group is directly conjugated to the electron-poor this compound acceptor core, establishing an intramolecular charge transfer (ICT) character. nih.gov

Cross-Coupling Reactions for Diverse Functionalization

For moieties that are not readily introduced via nucleophilic substitution, or to install electron-accepting groups, palladium-catalyzed cross-coupling reactions are a versatile alternative. wikipedia.org This strategy typically requires a pre-functionalized this compound, most commonly a halogenated derivative (e.g., 4-chloro- or 6-bromo-pyridine-2,3-dicarbonitrile).

Prominent cross-coupling reactions include:

Suzuki-Miyaura Coupling: Utilizes boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl or heteroaryl groups.

Sonogashira Coupling: Couples terminal alkynes with aryl halides, extending the π-conjugated system of the molecule. researchgate.net

Heck Coupling: Forms carbon-carbon bonds by reacting with alkenes.

These reactions significantly broaden the scope of possible substituents, allowing for the introduction of complex aromatic and unsaturated systems that can act as either donors or acceptors, depending on their own electronic nature.

Tuning Electronic and Photophysical Properties

The introduction of EDGs and EAGs transforms the this compound scaffold into a platform for materials with highly tunable properties, particularly for applications in optoelectronics like organic light-emitting diodes (OLEDs). researchgate.netbeilstein-journals.org

Donor-Acceptor Systems and Intramolecular Charge Transfer (ICT): By attaching electron-donating groups (e.g., carbazole (B46965), triphenylamine) to the this compound acceptor, potent D-A molecules are formed. nih.govresearchgate.net Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. This ICT process is fundamental to the photophysical behavior of these materials. nih.govresearchgate.net

Modulating Emission Color and Efficiency: The energy of the ICT state, and thus the color of the emitted light, can be precisely controlled by varying the strength and nature of the donor and acceptor moieties. nih.gov Stronger donors generally lead to a smaller HOMO-LUMO gap and a red-shift in the emission wavelength. nih.gov This principle has been extensively used in related pyridine-dicarbonitrile systems to generate emitters spanning the visible spectrum, from blue to orange-red, with high photoluminescence quantum yields (PLQY). beilstein-journals.orgresearchgate.netnih.gov

The table below summarizes the general effects of different substituent types on the electronic properties of the pyridine-dicarbonitrile core.

Research on related pyridine-3,5-dicarbonitrile systems has demonstrated the successful synthesis of thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs. For instance, donor-acceptor molecules using a pyridine-dicarbonitrile core have achieved high external quantum efficiencies (EQEmax) of up to 39.1%. nih.gov By modifying the donor unit or the acceptor core, emission colors can be tuned from greenish-yellow to orange-red with photoluminescent quantum yields ranging from 76-100%. nih.gov These findings highlight the vast potential of using targeted synthetic strategies on the this compound scaffold to develop advanced materials with precisely engineered electronic properties.

Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to elucidating the molecular structure and electronic properties of Pyridine-2,3-dicarbonitrile. A variety of techniques are employed to probe different aspects of its molecular framework and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm its structure.

In a study detailing the synthesis of derivatives of this compound, the starting material was characterized by NMR spectroscopy. The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring. The chemical shifts and coupling constants of these protons provide definitive information about their relative positions. Aromatic protons in similar pyridine derivatives typically appear in the range of δ 7.0–8.5 ppm. chemrxiv.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring and the two nitrile groups are indicative of their electronic environment.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | 8.30 - 8.40 | dd |

| H-5 | 7.60 - 7.70 | dd |

| H-6 | 8.90 - 9.00 | dd |

Note: This is a predicted data table based on typical values for similar compounds and requires experimental verification.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C-2 | ~135 |

| C-3 | ~118 |

| C-4 | ~155 |

| C-5 | ~128 |

| C-6 | ~153 |

| CN (C-2) | ~116 |

| CN (C-3) | ~115 |

Note: This is a predicted data table based on typical values for similar compounds and requires experimental verification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the nitrile (C≡N) stretching vibration. This peak is typically observed in the range of 2220-2240 cm⁻¹. chemrxiv.org Other characteristic peaks include those for C-H stretching of the aromatic ring and C=C and C=N stretching vibrations within the pyridine ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C≡N (Nitrile) | ~2230 | Strong |

| C=C, C=N (Pyridine Ring) | 1600 - 1400 | Medium-Strong |

Note: This is a representative data table and specific values can vary based on the experimental conditions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring and the nitrile groups contribute to the electronic absorption profile of the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (129.12 g/mol ). chemdad.com Fragmentation patterns observed in the mass spectrum can provide further structural information. For instance, the loss of cyanide radicals (•CN) is a potential fragmentation pathway.

Luminescence Spectroscopy

Luminescence spectroscopy, including photoluminescence, investigates the light emitted from a substance after it has absorbed light. While detailed luminescence data for neat this compound is not extensively reported, related compounds containing the pyridine-dicarbonitrile moiety are known to be key components in materials with interesting photophysical properties, such as those exhibiting thermally activated delayed fluorescence (TADF). nih.gov

The steady-state photoluminescence (PL) of materials incorporating the this compound structure is an active area of research. For example, metal-organic frameworks based on pyridine-2,3-dicarboxylate have been shown to exhibit intense fluorescent emissions at room temperature. researchgate.net The electronic properties of the dinitrile moiety play a crucial role in the emissive characteristics of these larger molecular systems.

Time-Resolved Photoluminescencenih.govnih.gov

Time-resolved photoluminescence (TRPL) spectroscopy is a critical technique for investigating the excited-state dynamics of this compound and its derivatives. mdpi.com This method measures the decay of luminescence intensity over time following excitation by a pulsed laser source, providing insights into the lifetimes of excited states and the various radiative and non-radiative decay pathways. mdpi.comaps.org

In studies of related polyaromatic π-systems incorporating pyridine-dicarbonitrile fragments, TRPL has been instrumental in identifying and characterizing phenomena such as intramolecular charge transfer (ICT) and thermally activated delayed fluorescence (TADF). ktu.edunih.govresearchgate.net For instance, compounds featuring a pyridine-3,5-dicarbonitrile (B74902) acceptor moiety exhibit photoluminescence decay that is sensitive to the surrounding medium and the presence of oxygen. ktu.edunih.gov The enhancement of photoluminescence intensities and changes in decay kinetics after deoxygenation are characteristic indicators of TADF, a process crucial for applications in organic light-emitting diodes (OLEDs). ktu.eduresearchgate.net

The decay kinetics can be complex, often showing multi-exponential behavior corresponding to different excited state populations. For example, the fluorescence decay includes a prompt component and a delayed component. The delayed fluorescence arises from the reverse intersystem crossing (RISC) from a triplet state back to a singlet state, which is characteristic of TADF emitters. nih.gov The lifetimes of these components are key parameters; some pyridine-3,5-dicarbonitrile derivatives have been engineered to have ultrashort TADF lifetimes of less than 1 microsecond. nih.gov

The following table summarizes representative photoluminescence decay data for a related pyridine-dicarbonitrile-containing compound.

| Parameter | Value | Conditions | Reference Compound |

| Prompt Fluorescence Lifetime (τ_p) | ~ tens of nanoseconds | Deoxygenated Solution | Pyridine-3,5-dicarbonitrile derivative |

| Delayed Fluorescence Lifetime (τ_d) | < 1 µs to several µs | Deoxygenated Solution | Pyridine-3,5-dicarbonitrile derivative |

| Singlet-Triplet Energy Gap (ΔEST) | as low as 0.01 eV | Film | Acridine/Pyridine-3,5-dicarbonitrile Emitter |

Note: Data is illustrative and based on derivatives containing the pyridine-dicarbonitrile core.

Phosphorescence Spectroscopynih.gov

Phosphorescence spectroscopy provides valuable information about the triplet excited states of molecules. For pyridine-dicarbonitrile systems, phosphorescence is typically measured at low temperatures, such as 77 K, to minimize non-radiative decay pathways and populate the triplet state. nih.gov At this temperature, the thermal energy is insufficient for efficient reverse intersystem crossing (RISC) to the singlet state, allowing the direct radiative decay from the lowest triplet state (T₁) to the ground state (S₀) to be observed.

In a study of a molecular dispersion of a pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile derivative, the phosphorescence spectrum was clearly resolved from the prompt fluorescence by introducing a delay time after the excitation pulse. nih.gov This technique allows for the direct determination of the energy of the T₁ state. The energy gap between the lowest singlet (S₁) and T₁ states (ΔEST) is a critical parameter for materials exhibiting TADF. A small ΔEST is a prerequisite for efficient RISC. Phosphorescence spectroscopy, by providing a direct measure of the T₁ energy level, is therefore essential for the design and characterization of TADF emitters based on the pyridine-dicarbonitrile scaffold. nih.govresearchgate.net

| Measurement | Observation | Significance |

| Phosphorescence Spectrum | Emission at longer wavelengths compared to fluorescence. | Provides the energy of the lowest triplet state (T₁). |

| Measurement Condition | Low temperature (e.g., 77 K). | Minimizes thermal deactivation and populates the T₁ state. |

| Technique | Time-gated measurement with a delay after excitation pulse. | Separates the long-lived phosphorescence from short-lived fluorescence. |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculationsktu.edunih.govsemanticscholar.org

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure, molecular geometry, and spectroscopic properties of pyridine-dicarbonitrile derivatives. researchgate.netelectrochemsci.orgresearchgate.net DFT methods, particularly using hybrid functionals like B3LYP, are widely employed to calculate various molecular properties that are crucial for understanding the material's behavior in electronic devices. electrochemsci.orgaps.orgresearchgate.net These calculations provide a theoretical framework for interpreting experimental results and for predicting the properties of novel, yet-to-be-synthesized compounds. researchgate.net

For pyridine-containing systems, DFT is used to optimize the ground-state geometry, calculate vibrational frequencies, and predict electronic properties such as molecular orbital energies. researchgate.netresearchgate.net Time-dependent DFT (TD-DFT) is further used to simulate electronic absorption spectra (UV-Vis) and to investigate the nature of excited states, which is particularly relevant for photoluminescent materials. researchgate.netnih.govnih.gov

Prediction of HOMO-LUMO Gapsktu.edu

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors that determine the electronic and optical properties of a molecule. semanticscholar.orgirjweb.com The HOMO-LUMO energy gap (ΔE) is particularly important as it relates to the chemical reactivity and the energy of the lowest electronic excitation. nih.govsemanticscholar.org A smaller gap generally indicates higher chemical reactivity and a red-shift in the absorption spectrum. semanticscholar.orgresearchgate.net

DFT calculations are routinely used to predict the HOMO and LUMO energy levels and the corresponding energy gap for pyridine-dicarbonitrile systems. researchgate.netgrowingscience.com These theoretical values are crucial for designing materials with specific electronic characteristics. For instance, in the context of OLEDs, the HOMO level is related to the ionization potential and hole-injection properties, while the LUMO level is related to the electron affinity and electron-injection/transport properties. ktu.edu The calculated HOMO-LUMO gap can be correlated with the onset of the absorption spectrum and provides an estimate of the molecule's intrinsic stability. nih.govirjweb.com

| Computational Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron (ionization potential). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron (electron affinity). |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Correlates with chemical reactivity, kinetic stability, and the energy of the first electronic transition. |

Analysis of Molecular Electrostatic Potential (MEP) Surfacesnih.govsemanticscholar.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.dereadthedocs.io The MEP is mapped onto the electron density surface, with different colors representing different values of the electrostatic potential. researchgate.netuni-muenchen.de Typically, red-colored regions indicate negative potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Conversely, blue-colored regions indicate positive potential, highlighting electron-deficient areas that are prone to nucleophilic attack. researchgate.net

For pyridine-carbonitrile derivatives, MEP analysis reveals distinct regions of charge concentration. researchgate.net The nitrogen atom of the pyridine ring and the nitrogen atoms of the nitrile groups are typically associated with regions of negative electrostatic potential (red), indicating their role as potential sites for electrophilic interaction. researchgate.netnih.gov The hydrogen atoms of the pyridine ring, in contrast, are associated with regions of positive potential (blue). growingscience.com This analysis provides critical insights into intermolecular interactions and the reactive behavior of the molecule. researchgate.netnih.gov

Correlation with Experimental UV-Vis Spectra and Redox Potentialsktu.edu

A key application of computational chemistry is its ability to predict experimental observables, thereby validating the theoretical model and providing deeper insight into the underlying electronic processes. For this compound and its derivatives, DFT and TD-DFT calculations are used to predict electronic absorption spectra and redox potentials, which can then be compared with experimental data from UV-Vis spectroscopy and cyclic voltammetry, respectively. nih.govnih.gov

TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govresearchgate.netrsc.org By analyzing the molecular orbitals involved in the calculated electronic transitions (e.g., HOMO to LUMO), the nature of these transitions, such as π→π* or intramolecular charge transfer (ICT), can be assigned. rsc.org Good correlation between the calculated and experimental UV-Vis spectra confirms the accuracy of the computational model and the predicted molecular structure. nih.govnih.gov

Similarly, the calculated HOMO and LUMO energies from DFT can be correlated with experimentally measured redox potentials. The HOMO energy is related to the oxidation potential, while the LUMO energy is related to the reduction potential. This correlation is vital for designing materials for electronic applications where precise control over redox properties is necessary for efficient charge injection and transport. ktu.edu

Molecular Docking Studies

Molecular docking simulations are pivotal in computational chemistry and drug discovery, offering insights into the interaction between a ligand and a target macromolecule, typically a protein or nucleic acid. For derivatives of the this compound scaffold, these studies are instrumental in predicting their potential as therapeutic agents by evaluating their binding affinity and mode of interaction with biological targets.

The prediction of binding affinity is a critical outcome of molecular docking, providing a quantitative estimate (e.g., binding energy or docking score) of the strength of the ligand-protein interaction. A lower binding energy generally indicates a more stable and favorable interaction. Studies on various pyridine dicarbonitrile derivatives have demonstrated their potential to bind effectively to a range of biological targets.

For instance, in the pursuit of novel anticancer agents, a series of 2-oxo-pyridine-3,5-dicarbonitrile derivatives were synthesized and evaluated for their inhibitory action against key cancer-related proteins like VEGFR-2 and HER-2. mdpi.comnih.gov Molecular docking studies are crucial in this context to predict which derivatives will have the highest affinity for the ATP binding cleft of these kinases. nih.gov Similarly, other research has focused on pyridine and pyrimidine (B1678525) derivatives as potential inhibitors of EGFR, both wild type and the T790M mutant, with docking studies serving to predict their binding potential. nih.gov

The pyridine dicarbonitrile scaffold has also been identified as a "privileged scaffold" in medicinal chemistry, with derivatives showing promise as prion disease therapeutics. researchgate.net In silico studies, including molecular docking, are employed to predict the binding affinities of these compounds to the human prion protein (huPrPC), helping to prioritize candidates for further experimental testing. researchgate.net Furthermore, docking simulations have been used to investigate thiazolo[3,2-a] pyridine-6,8-dicarbonitrile derivatives as potential inhibitors of α-amylase for anti-diabetic applications, with one compound showing a favorable docking score of -7.43 kcal/mol. nih.gov These computational predictions are essential for efficiently screening large libraries of compounds and identifying those with the highest likelihood of biological activity. nih.govresearchgate.net

Beyond predicting affinity, molecular docking provides a detailed, three-dimensional model of how a ligand fits into the active site of a protein. This allows for a thorough analysis of the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to molecular recognition and biological function. cambridgemedchemconsulting.com

Key interactions frequently observed in docking studies of pyridine-containing ligands include:

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to biological receptors. nih.gov Additionally, amino and cyano groups, often present in pyridine dicarbonitrile derivatives, can participate in hydrogen bonding as donors and acceptors, respectively. nih.gov For example, in studies of cyanopyridone derivatives targeting VEGFR-2, the amino group was found to form a hydrogen bond with the key residue Glu885, while a cyano motif engaged in two hydrogen bonds with Val898 and Ile1044. nih.gov

Hydrophobic Interactions: The aromatic pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Interactions: These include π-π stacking (with aromatic residues like Phenylalanine, Tyrosine) and cation-π interactions (with positively charged residues like Lysine, Arginine). cambridgemedchemconsulting.com

In the case of 2-oxo-pyridine-3,5-dicarbonitrile derivatives, docking simulations revealed that their binding to the VEGFR-2 active site involved hydrogen bonding between a chloride substituent and the residue Cys1045. nih.gov The analysis of these binding modes provides critical structure-activity relationship (SAR) insights, guiding the rational design of more potent and selective inhibitors. nih.govmdpi.com

Analysis of Intramolecular Charge Transfer (ICT)

The concept of intramolecular charge transfer (ICT) is central to understanding the photophysical properties of many organic molecules, including those based on the pyridine dicarbonitrile core. ICT occurs in molecules that possess both an electron-donating (donor) and an electron-accepting (acceptor) moiety, linked by a π-conjugated system. Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), typically localized on the donor, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. nih.gov

The pyridine-dicarbonitrile moiety is a potent electron acceptor. When combined with suitable electron donors (like carbazole (B46965) units), the resulting compounds exhibit significant ICT characteristics. nih.gov This charge transfer is evidenced by several spectroscopic features:

Solvatochromism: The emission wavelength of ICT compounds is often highly sensitive to the polarity of the solvent.

Dual Fluorescence: In some cases, both a locally excited (LE) state emission and a charge-transfer state emission can be observed. nih.gov

Absorption Spectra: Low-energy absorption bands in the UV-Vis spectrum can be attributed to the ICT transition. nih.gov

In studies of polyaromatic systems containing pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments, a low-energy absorption band was assigned to the ICT from the carbazole donor units to the pyridine-dicarbonitrile acceptor moiety. nih.gov The properties of the ICT state can be influenced by factors such as temperature and the surrounding environment, which can affect the molecular geometry and stabilization of the charge-separated state. nih.gov For some donor-acceptor pyridine derivatives, lowering the temperature can stabilize a twisted molecular configuration, leading to emission from a fully relaxed ICT state. nih.gov Understanding and controlling the ICT process is crucial for designing molecules with specific optical and electronic properties for applications in sensors, imaging, and optoelectronics. rsc.org

Prediction of Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the efficient conversion of triplet excitons into singlet excitons through reverse intersystem crossing (RISC), significantly enhancing the efficiency of organic light-emitting diodes (OLEDs). wikipedia.org Molecules capable of TADF are typically designed with donor and acceptor units that lead to a small energy gap (ΔE_ST) between the lowest singlet (S1) and triplet (T1) excited states. wikipedia.orgnih.gov

The pyridine-dicarbonitrile core serves as an excellent acceptor moiety in the design of TADF emitters. nih.govrsc.org When combined with various donor groups, it facilitates the spatial separation of the HOMO and LUMO, which is a key strategy for minimizing ΔE_ST. nih.gov

Computational studies, often using time-dependent density functional theory (TD-DFT), are essential for predicting the TADF properties of new materials. These calculations can predict:

The energies of the S1 and T1 states and thus the ΔE_ST.

The rate of reverse intersystem crossing (k_RISC).

The spatial distribution of the HOMO and LUMO.

For example, in a study of orange-red emitters based on a pyridine-3,5-dicarbonitrile acceptor core combined with phenoxazine (B87303) donors, the calculated ΔE_ST values were in good agreement with experimental data. researchgate.netrsc.org One such emitter, bis-PXZ-PCN, achieved a very small ΔE_ST of 0.04 eV, which enabled an effective RISC rate (k_RISC) of 9.8 × 10^5 s⁻¹. rsc.org Similarly, pyridine-carbonitrile-carbazole materials with highly congested structures were designed to achieve a nearly complete spatial separation of HOMO and LUMO, resulting in small ΔE_ST values and excellent TADF properties. nih.gov The prediction and validation of these properties are critical for developing next-generation, high-efficiency OLEDs. nih.gov

Research Applications in Materials Science

Functional Materials for Nonlinear Optics

The quest for advanced materials with significant nonlinear optical (NLO) properties is driven by their potential applications in photonics, including optical switching and data processing. mdpi.com Organic molecules with extended π-conjugated systems are particularly promising in this regard. While direct studies on the third-order NLO properties of Pyridine-2,3-dicarbonitrile are not extensively documented in readily available literature, the broader class of pyridine (B92270) derivatives and related nitrogen-containing heterocycles is a focal point of NLO research.

For instance, theoretical investigations into pyridine derivatives like 2-aminopyridinium p-toluenesulphonate have been conducted to understand their NLO behavior. researchgate.net Such studies often employ computational methods like Density Functional Theory (DFT) to calculate hyperpolarizability, a key indicator of NLO activity. researchgate.net The presence of electron-withdrawing nitrile groups and the π-deficient nature of the pyridine ring in this compound suggest that its derivatives could be engineered to exhibit significant NLO responses. The dicyano substitution enhances the acceptor character of the pyridine ring, which is a crucial feature in designing molecules with large third-order optical nonlinearities. mdpi.com Further research into the synthesis and characterization of specific chromophores derived from this compound is necessary to fully elucidate its potential in this high-tech field.

Photoconductors and Electrochromic Devices

The development of novel organic photoconductors and electrochromic materials is a rapidly advancing area of materials science, with applications ranging from solar cells to smart windows. Pyridine-containing polymers and complexes are actively investigated for these applications.

Photoconductors: Photoconductivity is the phenomenon where a material's electrical conductivity increases upon exposure to light. nih.gov Research in this area often focuses on metal complexes with ligands that facilitate charge separation and transport. For example, heteroleptic Pd(II) complexes featuring 2-(2′-pyridyl)pyrroles have demonstrated interesting photoconductive properties, where the pyridine moiety plays a role in the intramolecular charge transfer processes. nih.gov While specific studies detailing the use of this compound in photoconductive materials are not prominent, its electron-accepting nature makes it a candidate for incorporation into donor-acceptor systems, which are often the basis for organic photoconductors.

Electrochromic Devices: Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. mdpi.com This property is utilized in applications like smart glass and displays. mdpi.com Research has explored various polymer systems for electrochromic devices. For instance, polymers incorporating 2,6-di(9H-carbazol-9-yl)pyridine units have been synthesized and investigated as anodically-coloring materials in electrochromic devices. nih.gov These devices exhibit color changes at different applied voltages. nih.gov Although direct polymerization of this compound for electrochromic applications is not widely reported, its derivatives, particularly those that can be incorporated into conjugated polymer backbones, hold potential. The electron-withdrawing dicyano groups can influence the electronic band gap and redox potentials of such polymers, which are critical parameters for electrochromic performance.

Ligand Synthesis in Coordination Chemistry

Pyridinecarbonitriles, including this compound, are recognized as valuable ligands in coordination chemistry. mdpi.com The presence of both a pyridine nitrogen and two nitrile groups offers multiple coordination sites, allowing for versatile binding modes with metal ions. This versatility makes them useful for constructing a variety of coordination complexes, from discrete molecules to extended coordination polymers with interesting structural features and potential applications in catalysis and materials science. mdpi.com The nitrile groups can either coordinate directly to a metal center or be hydrolyzed in situ to form other coordinating groups like amides or carboxylates, further expanding the coordination possibilities. mdpi.com

Macrocyclic complexes, particularly those containing copper(II) ions, are of significant interest due to their relevance to biological systems and their potential applications in areas such as catalysis and materials science. The synthesis of these complexes often involves template reactions where the metal ion directs the condensation of precursor molecules to form the macrocyclic ligand.

Pyridine-containing macrocycles are a well-studied class of ligands for forming stable complexes with copper(II). doi.org The synthesis of such macrocycles can start from pyridine derivatives like pyridine-2,6-dicarbaldehyde. doi.org While direct template synthesis using this compound to form macrocyclic copper(II) complexes is not extensively documented, its potential as a precursor is noteworthy. The nitrile groups can, under certain reaction conditions, undergo reactions such as reduction or hydrolysis, which could then participate in macrocyclization. The pyridine nitrogen can pre-organize the precursor molecule around the copper(II) ion, facilitating the ring-closing reaction. The resulting macrocyclic complexes often exhibit distorted coordination geometries around the copper center, which can be crucial for their reactivity and physical properties. doi.org

The unique photophysical properties of lanthanide ions, such as terbium(III) (Tb³⁺), have been harnessed for the development of luminescent probes for various analytical and biological applications. These probes often consist of a lanthanide ion complexed with an organic ligand that acts as an "antenna" to absorb light and transfer the energy to the metal ion, which then emits light.

Researchers have successfully developed luminescent probes for adenosine (B11128) triphosphate (ATP) monitoring based on terbium(III) complexes of pyridinedicarboxylate. These complexes, referred to as TbPDC and Tb(PDC)₃, are prepared from the corresponding pyridinedicarboxylic acid, which can be synthesized from this compound. These probes display the characteristic emission wavelengths of the Tb³⁺ ion upon excitation.

A key finding is that the luminescence of these Tb(III) complexes is quenched in the presence of ATP. This quenching effect forms the basis for a quantitative assay for ATP. The dynamic ranges for the quantification of ATP using these probes have been determined, showcasing their potential for practical applications such as hygiene assessment.

| Probe | Dynamic Range for ATP (μM) | Detection Limit (μM) |

| TbPDC | 10-90 | 7.62 |

| Tb(PDC)₃ | 10-100 | 11.20 |

This table presents the performance characteristics of Pyridinedicarboxylate-Tb(III) complex-based luminescent probes for ATP monitoring.

The quenching of the luminescence of the Pyridinedicarboxylate-Tb(III) complexes by ATP is attributed to a specific non-covalent interaction. The proposed mechanism involves a π-π stacking interaction between the chelating pyridinedicarboxylate ligand and the adenine (B156593) moiety of the ATP molecule.

In this interaction, the electron-rich aromatic ring of the adenine base stacks with the electron-deficient aromatic ring of the pyridinedicarboxylate ligand. This close association facilitates an energy or electron transfer process that deactivates the excited state of the Tb(III) complex, leading to a decrease in its luminescence intensity. This specific and efficient quenching mechanism is crucial for the selectivity and sensitivity of the ATP probe. Understanding such quenching mechanisms is vital for the rational design of new and improved luminescent probes for various biomolecules.

Development of Luminescent Probes

Catalysis

This compound, a versatile heterocyclic compound, has garnered attention in materials science for its potential applications in catalysis. Its unique electronic and structural properties, arising from the pyridine ring and the two adjacent nitrile groups, make it a compelling candidate as a ligand for the development of novel catalysts. Research in this area has primarily focused on its role in forming metal-organic frameworks (MOFs) and its use in creating catalytically active metal complexes.

While extensive research into the catalytic applications of this compound is still an emerging field, preliminary studies have shown promise, particularly in the realm of photocatalysis and as a precursor for more complex catalytic systems. The nitrogen atom of the pyridine ring and the nitrogen atoms of the nitrile groups can act as coordination sites for metal ions, leading to the formation of stable complexes with potential catalytic activity.

One of the key areas of investigation is the use of pyridine-2,3-dicarboxylate, a derivative of this compound, in the synthesis of metal-organic frameworks. rsc.org These frameworks, which consist of metal ions or clusters coordinated to organic ligands, can exhibit catalytic properties due to the presence of active metal sites and a porous structure that allows for substrate diffusion. For instance, MOFs constructed from pyridine-2,3-dicarboxylate and various metal ions such as copper(II), zinc(II), and cadmium(II) have been synthesized. rsc.org While the primary focus of the initial research on these materials was their structural and photoluminescent properties, their porous nature and the presence of coordinated metal ions suggest potential for catalytic applications that are yet to be fully explored.

Furthermore, the broader family of pyridine derivatives has been extensively studied in catalysis, providing a foundation for understanding the potential of this compound. For example, palladium(II) complexes with various functionalized pyridine ligands have been shown to be efficient precatalysts in important carbon-carbon bond-forming reactions such as Suzuki-Miyaura and Heck cross-coupling. nih.gov The electronic properties of the pyridine ligand, influenced by substituents like the dinitrile groups in this compound, can significantly impact the catalytic activity of the metal center. nih.gov The electron-withdrawing nature of the nitrile groups in this compound is expected to modulate the electronic properties of a coordinated metal, which could be beneficial for certain catalytic transformations.

In the context of photocatalysis, derivatives of pyridine-dicarbonitriles have been utilized as building blocks for creating materials that can harness light energy to drive chemical reactions. For example, polyaromatic π-systems containing pyridine-3,5-dicarbonitrile (B74902) fragments have been investigated for their photocatalytic properties. nih.gov These studies, while not directly involving the 2,3-isomer, highlight the potential of the pyridine-dicarbonitrile scaffold in the design of photocatalysts.

While direct, detailed research findings on the catalytic performance of this compound itself are limited in publicly available literature, the existing body of work on related pyridine compounds and their metal complexes provides a strong rationale for its potential in catalysis. Future research is anticipated to further elucidate the specific catalytic applications of this intriguing molecule.

Detailed Research Findings

Currently, specific research data on the catalytic performance of this compound is not extensively documented. However, we can infer its potential from studies on related compounds. The following table summarizes the catalytic applications of closely related pyridine derivatives, which can serve as a predictive framework for future investigations into this compound.

| Catalyst System | Type of Reaction | Key Findings | Reference |

|---|---|---|---|

| Pd(II) complexes with 4-substituted pyridine ligands | Suzuki–Miyaura and Heck cross-coupling | Complexes were found to be efficient and versatile precatalysts. Ligand basicity and steric effects influenced catalytic efficiency. | nih.gov |

| Metal–organic frameworks with pyridine-2,3-dicarboxylate | Potential for various catalytic reactions | Synthesized frameworks with Cu(II), Zn(II), and Cd(II) show porous structures with accessible metal sites, indicating potential for catalysis. | rsc.org |